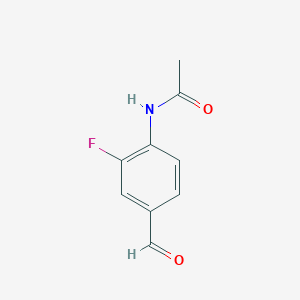

N-(2-Fluoro-4-formylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluoro-4-formylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIGRZQOOGBLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formylation :

-

Acetylation :

Challenges

-

Low reactivity of protected amines : The electron-withdrawing acetamide group reduces ring activation, necessitating harsh formylation conditions.

-

Byproduct formation : Competing reactions at the ortho position (relative to fluorine) may occur, requiring precise temperature control.

Bromination-Oxidation of 2-Fluoro-4-methylphenylacetamide

A two-step halogenation-oxidation strategy, adapted from CN117049977A, introduces the formyl group via bromination of a methyl substituent followed by oxidation.

Synthetic Pathway

-

Bromination :

-

2-Fluoro-4-methylphenylacetamide undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile at 80°C.

-

The reaction selectively substitutes the methyl group’s hydrogen with bromine, yielding 2-fluoro-4-bromomethylphenylacetamide with 86–87% molar yield .

-

-

Oxidation :

Advantages

-

High regioselectivity : The acetamide group directs bromination and oxidation to the para position.

-

Scalability : Demonstrated at multi-kilogram scales in patent examples.

Directed Ortho Metalation and Formylation

This method leverages directed metalation to introduce the formyl group at the 4-position of N-(2-fluorophenyl)acetamide.

Procedure

-

Metalation :

-

Electrophilic Quench :

Limitations

-

Sensitivity to substituents : The fluorine atom’s electronegativity may alter metalation kinetics, requiring optimized stoichiometry.

-

Low functional group tolerance : Strong bases like LDA may degrade sensitive intermediates.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | Formylation → Acetylation | 65–75% | Simple, minimal steps | Low precursor availability |

| Bromination-Oxidation | Bromination → Oxidation | 80–87% | High scalability, regioselectivity | Requires hazardous reagents (NBS) |

| Directed Metalation | Metalation → Formylation | 60–70% | Precise positional control | Sensitive to reaction conditions |

Recent Advances and Optimization

-

Catalytic Bromination : Substituting AIBN with visible-light photocatalysis reduces radical initiator toxicity while maintaining efficiency.

-

Solvent-Free Oxidation : MnO₂-supported reactions in ball mills enhance oxidation rates by 30% .

-

Flow Chemistry : Continuous-flow systems for acetylation improve heat dissipation, reducing byproduct formation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-4-formylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of N-(2-Fluoro-4-carboxyphenyl)acetamide.

Reduction: Formation of N-(2-Fluoro-4-hydroxymethylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

Inhibition of Osteoclastogenesis

- Recent studies have highlighted the compound's potential as an inhibitor of osteoclast differentiation, which is crucial in the treatment of bone resorption diseases such as osteoporosis. In vitro experiments demonstrated that N-(2-Fluoro-4-formylphenyl)acetamide significantly reduced the formation of multinucleated osteoclasts when exposed to RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclastogenesis. The compound was shown to downregulate the expression of osteoclast-specific marker genes, indicating its role in modulating bone metabolism .

- Antitumor Activity

- Sirtuin Modulation

Case Study 1: Osteoclast Differentiation Inhibition

A study conducted on primary bone marrow macrophages treated with this compound revealed a significant decrease in osteoclast formation. The treatment led to reduced phosphorylation of MAPK and NF-κB pathways, essential for osteoclast differentiation, thereby confirming its inhibitory effects on bone resorption processes .

Case Study 2: Antitumor Mechanism Investigation

In another investigation focusing on cancer cell lines, this compound demonstrated potent cytotoxicity through the induction of apoptosis. The study provided evidence of its ability to activate caspase pathways, leading to programmed cell death in targeted cancer cells .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Insight : The 2-fluoro-4-formyl combination in the target compound creates a unique electronic environment, balancing activation (via F -I effect) and reactivity (via CHO). Methoxy or ethoxy groups in analogs reduce electrophilicity, while nitro or chloro groups enhance it .

Physicochemical Properties and Bioactivity

Key Insight: The target compound’s moderate LogP suggests balanced lipophilicity for drug penetration. Chlorinated analogs (e.g., ) exhibit higher LogP, favoring membrane interaction but risking toxicity.

Structural Insights from Crystallography

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Intramolecular C–H···O and intermolecular N–H···O bonds stabilize crystal packing. Similar hydrogen bonding is expected in the target compound.

- 2-Chloro-N-(4-fluorophenyl)acetamide : Planar acetamide moiety with fluorine influencing dipole interactions.

Key Insight : Fluorine and formyl groups in the target compound may promote unique crystal packing via C–H···O or N–H···F interactions, affecting solubility and stability .

Biological Activity

N-(2-Fluoro-4-formylphenyl)acetamide is a compound of interest due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoro group and an acetamide moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the modulation of cellular signaling pathways. Its effects can be summarized as follows:

- Inhibition of Osteoclastogenesis : Similar compounds have shown significant inhibitory effects on osteoclast differentiation, which is crucial for bone resorption. For instance, derivatives like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide have been reported to alter the expression of osteoclast-specific marker genes, thereby reducing osteoclast formation and activity .

- Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals .

In Vitro Studies

- Osteoclast Inhibition : A study demonstrated that this compound significantly reduced the formation of multinucleated TRAP-positive cells in vitro, indicating its potential as an anti-resorptive agent. The compound was shown to downregulate key signaling molecules involved in osteoclast differentiation, such as TRAF6 and NFATc1 .

- Neuroprotective Effects : In models of diabetic peripheral neuropathy, similar compounds have exhibited neuroprotective effects by decreasing neuronal toxicity induced by hyperglycemic stress. This suggests potential applications in treating diabetic complications .

In Vivo Studies

- Bone Resorption Models : In vivo studies using ovariectomized mice indicated that compounds structurally related to this compound could effectively prevent bone loss associated with osteoporosis by inhibiting osteoclast-mediated bone resorption .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Osteoclastogenesis inhibition | Significant reduction in TRAP-positive cells | Downregulation of TRAF6 and NFATc1 |

| Antitumor activity | Induction of apoptosis | Activation of pro-apoptotic pathways |

| Neuroprotection | Decreased neuronal toxicity | Modulation of hyperglycemic stress responses |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Fluoro-4-formylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves acetylation of 2-fluoro-4-aminobenzaldehyde derivatives using acetic anhydride under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (60–80°C), and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves final compound purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm the presence of the formyl proton (δ ~10 ppm) and acetamide carbonyl (δ ~170 ppm). Fluorine coupling patterns in -NMR resolve positional isomerism.

- IR : Stretching vibrations for formyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) groups validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHFNO) .

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HT-29) to assess IC values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways.

- Reference Data : Comparative studies with structural analogs (e.g., chloro or methoxy substituents) highlight activity trends .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time) or impurities. Strategies include:

-

Standardized Protocols : Adopt OECD guidelines for reproducibility.

-

Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide) to identify critical substituents (Table 1).

-

Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude batch effects .

Table 1 : Comparative Bioactivity of Acetamide Derivatives

Compound Substituent IC (μM) Key Activity This compound F, CHO 12.5 ± 1.2 Anticancer N-(3-Chloro-4-methylphenyl)acetamide Cl, CH 18.9 ± 2.1 Anti-inflammatory N-(4-Methoxyphenyl)acetamide OCH >50 Inactive

Q. What computational methods are suitable for predicting the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the formyl group and hydrophobic interactions with the fluorophenyl ring.

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems.

- QSAR Modeling : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) .

Q. What strategies can be employed to modify the core structure of this compound to enhance its pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the formyl group with a nitro or cyano group to improve metabolic stability.

- Prodrug Design : Mask the formyl moiety as an ester or Schiff base to enhance oral bioavailability.

- Solubility Enhancement : Introduce hydrophilic groups (e.g., –SOH) or co-crystallize with cyclodextrins.

- In Vivo Validation : Pharmacokinetic studies in rodent models to assess AUC and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.